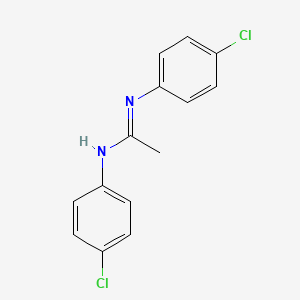
N,N'-bis(4-chlorophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-chlorophenyl)ethanimidamide is a chemical compound with the molecular formula C14H12Cl2N2. It is also known by other names such as N,N’-di(p-chlorophenyl)acetamidine. This compound is characterized by the presence of two 4-chlorophenyl groups attached to an ethanimidamide core. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorophenyl)ethanimidamide typically involves the reaction of 4-chloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-chloroaniline and acetonitrile.
Catalyst: Commonly used catalysts include acids or bases.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (typically around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-chlorophenyl)ethanimidamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chlorophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N,N’-bis(4-chlorophenyl)ethanimidamide oxides.
Reduction: Formation of reduced derivatives such as N,N’-bis(4-chlorophenyl)ethanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis(4-chlorophenyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chlorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-bis(4-chlorophenyl)ethanimidamide can be compared with other similar compounds, such as:
N,N’-bis(4-fluorophenyl)ethanimidamide: Similar structure but with fluorine atoms instead of chlorine.
N,N’-bis(4-bromophenyl)ethanimidamide: Similar structure but with bromine atoms instead of chlorine.
N,N’-bis(4-methylphenyl)ethanimidamide: Similar structure but with methyl groups instead of chlorine.
Uniqueness
The presence of chlorine atoms in N,N’-bis(4-chlorophenyl)ethanimidamide imparts unique chemical properties, such as increased reactivity and specific biological activities, making it distinct from its analogs.
Properties
CAS No. |
141417-92-7 |
|---|---|
Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H12Cl2N2/c1-10(17-13-6-2-11(15)3-7-13)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,18) |
InChI Key |
FEDWSEVYKWTKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















